molecular formula C62H44O8P2-2 B12600951 [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite CAS No. 646526-77-4

[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite

Cat. No.: B12600951
CAS No.: 646526-77-4
M. Wt: 979.0 g/mol
InChI Key: XMXCICCXTYVLOK-UHFFFAOYSA-N
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Description

[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite: is a complex organic compound with a unique structure that includes multiple phenyl groups and phosphite functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include phenylphosphine oxides, phenylphenols, and methoxybenzoyl chlorides. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can yield phosphine oxide derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include various phosphonate and phosphine oxide derivatives, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology

In biological research, this compound may be used as a probe or marker due to its unique structural properties, which allow it to interact with specific biological molecules.

Medicine

In medicine, the compound’s derivatives could be explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In industry, this compound is used in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism by which [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite exerts its effects involves its interaction with molecular targets through its phosphite and phenyl groups. These interactions can lead to the modulation of specific pathways, such as oxidative stress pathways in biological systems, or catalytic processes in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphite derivatives and phenyl-substituted phosphine oxides. Examples include triphenylphosphite and diphenylphosphine oxide.

Uniqueness

What sets [2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite apart is its unique combination of multiple phenyl groups and phosphite functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

646526-77-4

Molecular Formula

C62H44O8P2-2

Molecular Weight

979.0 g/mol

IUPAC Name

[2-[2-bis(2-phenylphenoxy)phosphanyloxybenzoyl]-5-methoxy-3,4-bis(2-phenylphenyl)phenyl] phosphite

InChI

InChI=1S/C62H44O8P2/c1-66-57-42-58(67-71(64)65)61(60(52-37-17-15-33-48(52)44-26-8-3-9-27-44)59(57)51-36-16-14-32-47(51)43-24-6-2-7-25-43)62(63)53-38-20-23-41-56(53)70-72(68-54-39-21-18-34-49(54)45-28-10-4-11-29-45)69-55-40-22-19-35-50(55)46-30-12-5-13-31-46/h2-42H,1H3/q-2

InChI Key

XMXCICCXTYVLOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1C2=CC=CC=C2C3=CC=CC=C3)C4=CC=CC=C4C5=CC=CC=C5)C(=O)C6=CC=CC=C6OP(OC7=CC=CC=C7C8=CC=CC=C8)OC9=CC=CC=C9C1=CC=CC=C1)OP([O-])[O-]

Origin of Product

United States

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